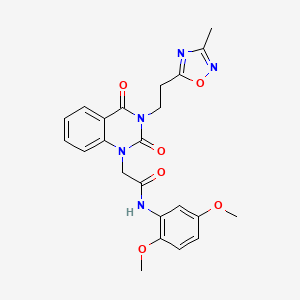

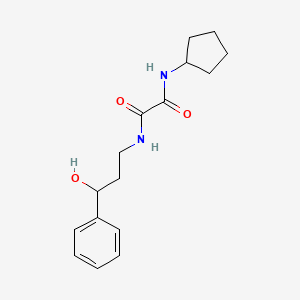

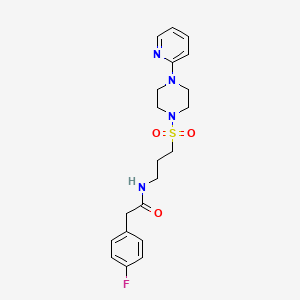

![molecular formula C26H30N4O4S2 B2528223 N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 533906-11-5](/img/structure/B2528223.png)

N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Übersicht

Beschreibung

Comparative Pharmacokinetics Analysis

The study of the pharmacokinetics of N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride, a lipophilic substituted benzamide, in comparison to sulpiride, reveals that the former has a higher systemic bioavailability and brain penetration than sulpiride. This suggests that the compound , which shares structural similarities with the studied benzamide, may also exhibit enhanced bioavailability and brain penetration, potentially making it a candidate for central nervous system-targeted therapies .

Molecular Structure Analysis

The molecular structure of N-(2-Chloro-6-methylphenyl)-6-methyl-3-pyridinecarboxamide hydrate demonstrates solid-state rotational disorder, with the phenyl and pyridine rings and the carboxamide group being conformationally planar. This indicates that the compound of interest, with its complex molecular structure, may also exhibit unique conformational characteristics that could influence its biological activity and interactions .

Synthesis and Antimicrobial Activity Analysis

The synthesis of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides has been achieved, with the structures confirmed by NMR spectral data. These compounds have shown significant antimicrobial activity, suggesting that the compound of interest, which is structurally related, may also possess antimicrobial properties worth exploring .

Antianaphylactic Activity Analysis

The synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters has been reported to exhibit antianaphylactic activity. This suggests that the compound of interest, which contains a thieno[2,3-c]pyridine moiety, may also have potential antianaphylactic properties, which could be of interest for the development of new therapeutic agents .

Analgesic Properties Analysis

The methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecules has been studied as a means to enhance analgesic properties. This indicates that structural modifications to the pyridine ring, as seen in the compound of interest, could potentially lead to improved analgesic effects, which warrants further investigation .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Synthesis

Heterocyclic compounds play a pivotal role in the development of new materials and pharmaceuticals due to their complex and versatile structures. The synthesis and characterization of novel heterocyclic compounds, including thieno[2,3-d]pyrimidines and related structures, have been a significant area of research. These compounds are synthesized through various innovative methods, aiming to explore their potential applications in different scientific fields.

Synthetic Approaches and Chemical Structures : The synthesis of novel pyrrylthieno[2,3-d]pyrimidines and related pyrrolo[1",2":1",6"]pyrazino[2",3":4,5]thieno[2,3-d]pyrimidines showcases the complexity and diversity of heterocyclic compound synthesis (Bakhite, Geies, & El-Kashef, 2002). Researchers employ various substituents and conditions to create sulfur-, nitrogen-, and oxygen-containing heterocyclic rings, expanding the scope of heterocyclic chemistry and its applications.

Functionalization and Derivative Formation : The development of new condensed derivatives of pyrano[4,3-b]thieno[3,2-e]pyridine and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine emphasizes the potential for functionalization and the creation of complex heterocyclic systems (Dabaeva, Bagdasaryan, & Noravyan, 2011). These derivatives are of interest for their structural uniqueness and potential biochemical applications.

Antitumor and Antimicrobial Activities : The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives highlight the biological relevance of these compounds (Hafez & El-Gazzar, 2017). Researchers aim to understand the relationship between the chemical structure and biological activity, which is crucial for the development of new therapeutic agents.

Advanced Materials and Chemical Reactions : The exploration of multicomponent synthesis and molecular structure of 3-amino-2-aroyl(alkoxycarbonyl, arylcarbamoyl)-4-aryl(hetaryl)-5-arylcarbamoyl-6-methylthieno[2,3-b]pyridines introduces innovative approaches to heterocyclic synthesis and potential applications in material science (Dyachenko et al., 2019).

Eigenschaften

IUPAC Name |

N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O4S2/c1-4-15-30-16-14-21-22(17-30)35-26(23(21)25(32)27-2)28-24(31)18-10-12-20(13-11-18)36(33,34)29(3)19-8-6-5-7-9-19/h5-13H,4,14-17H2,1-3H3,(H,27,32)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFSQBGZVVYBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

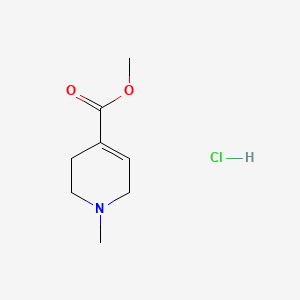

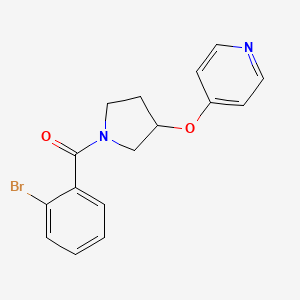

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2528142.png)

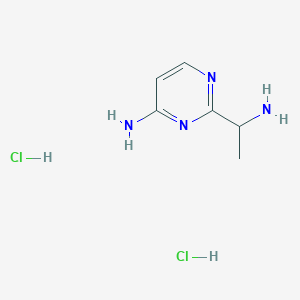

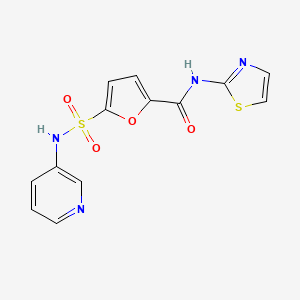

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2528143.png)

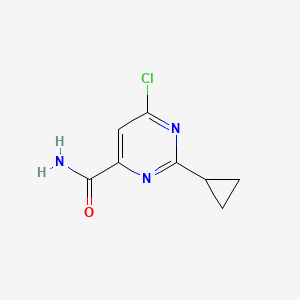

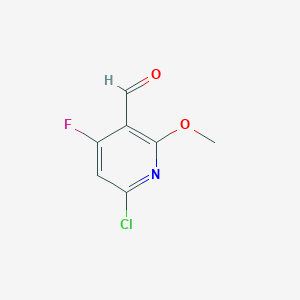

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene](/img/structure/B2528153.png)

![3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride](/img/structure/B2528157.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea](/img/structure/B2528160.png)